molecular formula C25H27BrClN3O B13778534 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide CAS No. 69415-44-7

1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide

Cat. No.: B13778534
CAS No.: 69415-44-7
M. Wt: 500.9 g/mol
InChI Key: ZDFUMENTYGNSCS-UHFFFAOYSA-N
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Description

1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide is a synthetic organic compound that belongs to the class of guanidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide typically involves multi-step organic reactions. The starting materials may include p-allyloxyphenyl, p-chlorophenethyl, and p-tolyl derivatives, which are reacted with guanidine under specific conditions. Common reagents used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization or chromatography may be used to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for specific diseases.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrochloride
  • 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine sulfate

Uniqueness

1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Conclusion

While detailed information about this compound is limited, this article provides a general overview based on typical characteristics of similar compounds. For precise details, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

69415-44-7

Molecular Formula

C25H27BrClN3O

Molecular Weight

500.9 g/mol

IUPAC Name

[N'-[2-(4-chlorophenyl)ethyl]-N-(4-methylphenyl)carbamimidoyl]-(4-prop-2-enoxyphenyl)azanium;bromide

InChI

InChI=1S/C25H26ClN3O.BrH/c1-3-18-30-24-14-12-23(13-15-24)29-25(28-22-10-4-19(2)5-11-22)27-17-16-20-6-8-21(26)9-7-20;/h3-15H,1,16-18H2,2H3,(H2,27,28,29);1H

InChI Key

ZDFUMENTYGNSCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NCCC2=CC=C(C=C2)Cl)[NH2+]C3=CC=C(C=C3)OCC=C.[Br-]

Origin of Product

United States

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